molecular formula C9H10FNO2 B8813298 Methyl 2-(3-amino-4-fluorophenyl)acetate

Methyl 2-(3-amino-4-fluorophenyl)acetate

Cat. No. B8813298
M. Wt: 183.18 g/mol
InChI Key: ZBZJANLOXILCGX-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-amino-4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-amino-4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(3-amino-4-fluorophenyl)acetate

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(3-amino-4-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3

InChI Key

ZBZJANLOXILCGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iron powder (8.1 g) was added to a solution of methyl 4-fluoro-3-nitrophenylacetate (27.24 g, 0.128 mol) in a mixture of concentrated hydrochloric acid (1.5 ml), isopropanol (265 ml) and water (26.5 ml) and the mixture was stirred at room temperature for 1 hour. A second portion of iron powder (8.1 g) was added and the mixture was heated to reflux for 1 hour. A further quantity of concentrated hydrochloric acid was added and the mixture was refluxed for a further 1 hour. The mixture was cooled to room temperature, filtered through a plug of Hyflo® diatomaceous earth and the filtrate was evaporated in vacuo to give methyl 3-amino-4-fluorophenylacetate (22.98 g) which was used without further purification in the next step.
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27.24 g
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1.5 mL
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265 mL
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reactant
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8.1 g
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26.5 mL
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8.1 g
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Synthesis routes and methods II

Procedure details

Methyl 4-fluoro-3-nitrophenylacetate (5.0 g, 0.023 mol) and iron powder (3 g, 0.053 mol) were suspended in a mixture of propan-2-ol (50 ml) and water (5 ml). Concentrated hydrochloric acid (5 drops) was added at room temperature and the mixture was heated at reflux with stirring for 2 hours. The reaction mixture was cooled, diluted with diethyl ether, filtered through diatomaceous earth and the resulting filtrate was evaporated in vacuo. The residue was further purified by chromatography on silica gel, eluting with diethyl ether to yield methyl 3-amino-4-fluorophenylacetate (3.5 g) as a yellow oil.
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5 g
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reactant
Reaction Step One
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50 mL
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5 mL
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3 g
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